molecular formula C7H5ClFNO B1426507 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone CAS No. 1104606-44-1

2-Chloro-1-(5-fluoro-2-pyridyl)ethanone

Cat. No. B1426507
CAS RN: 1104606-44-1
M. Wt: 173.57 g/mol
InChI Key: QSLVDXVEJNXOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(5-fluoro-2-pyridyl)ethanone is a chemical compound with the formula C7H5ClFNO. It has a molecular weight of 173.6 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone can be represented by the SMILES notation: C1=CC(=NC=C1F)C(=O)CCl .


Physical And Chemical Properties Analysis

2-Chloro-1-(5-fluoro-2-pyridyl)ethanone has a molecular weight of 173.57 g/mol . Additional physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Palladium-Catalyzed Hiyama Cross-Couplings

2-Chloro-1-(5-fluoro-2-pyridyl)ethanone: is utilized in the synthesis of C2-aryl pyrimidine derivatives via palladium-catalyzed Hiyama cross-couplings . This process involves coupling various 2-chloro pyrimidines with organosilanes in the presence of copper chloride (CuCl) and tetra-n-butylammonium fluoride (TBAF), yielding products in good to excellent yields. The method demonstrates good functional group tolerance and is significant for the transformation of electronic and steric effects of 2-chloro pyrimidines.

Antiviral Activity

Indole derivatives, which can be synthesized using 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone , show promising antiviral activities . These derivatives are investigated for their efficacy against a broad range of RNA and DNA viruses. The indole scaffold is crucial for binding with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents.

Anti-Inflammatory Applications

The compound is a key precursor in the synthesis of indole derivatives that possess anti-inflammatory properties . These derivatives are important for the treatment of inflammatory diseases and are part of ongoing research to develop more effective anti-inflammatory drugs.

Anticancer Research

Indole derivatives synthesized from 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone are also explored for their anticancer properties . The indole nucleus is found in many bioactive compounds that exhibit clinical applications in cancer treatment.

Antimicrobial Properties

Research into indole derivatives includes their potential as antimicrobial agents . These compounds are synthesized using 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone and tested for their ability to inhibit the growth of various microbes, which is vital for the development of new antibiotics.

Synthesis of Natural Products and Pharmaceuticals

Organosilicon compounds, which can be synthesized from 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone , are valuable in the synthesis of natural products and pharmaceutical compounds due to their low toxicity and stability towards air and moisture . This makes them an attractive alternative to other organometallic compounds in pharmaceutical synthesis.

properties

IUPAC Name

2-chloro-1-(5-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLVDXVEJNXOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(5-fluoro-2-pyridyl)ethanone

Synthesis routes and methods

Procedure details

2-Bromo-5-fluoropyridine (50.0 g, 284 mmol) in 200 mL of THF was added dropwise over 25 min to isopropylmagnesium chloride (2 M in THF, 284 mL, 568 mmol) at RT, and the mixture was stirred for 2 hours at room temperature. A solution of 2-chloro-N-methoxy-N-methylacetamide (43.0 g, 313 mmol) in 150 mL of THF was added dropwise over 30 minutes to the reaction mixture at RT. The mixture was stirred at RT overnight. The mixture was then poured into 2000 g of ice with 500 mL of 2 N HCl. The mixture was extracted into ether, washed with brine, dried over anhydrous sodium sulfate and concentrated. The resulting residue was dissolved in 1 L of warm hexane and treated with several grams of silica gel to remove colored impurities. The resulting mixture was then filtered, and the filtrate was concentrated and chilled in an ice bath for 30 minutes. The resulting solid was isolated by filtration to give 2-chloroacetyl-5-fluoropyridine. 1H NMR (500 MHz, CDCl3): δ 8.53 (d, 1H), 8.19 (dd, 1H), 7.60 (td, 1H), 5.09 (s, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
284 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
2000 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.